molecular formula C10H9ClO2 B13207738 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol

Katalognummer: B13207738
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: CDHCVIVEPPHYOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol is a chemical compound that features a benzofuran ring, a chlorine atom, and a hydroxyl group. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol typically involves the reaction of 2-chlorobenzofuran with ethylene oxide under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the benzofuran ring .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of various benzofuran derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Benzofuran-2-yl)ethanol: Lacks the chlorine atom but retains the benzofuran and hydroxyl groups.

    1-(1-Benzofuran-2-yl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(1-Benzofuran-2-yl)-2-iodoethan-1-ol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C10H9ClO2

Molekulargewicht

196.63 g/mol

IUPAC-Name

1-(1-benzofuran-2-yl)-2-chloroethanol

InChI

InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2

InChI-Schlüssel

CDHCVIVEPPHYOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.